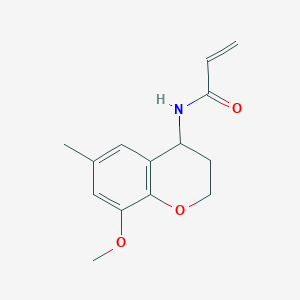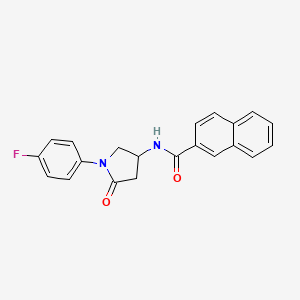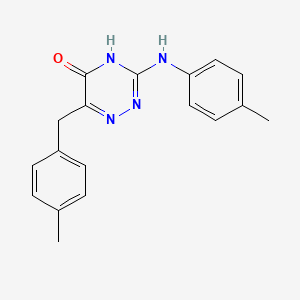![molecular formula C21H19N5O2 B2716182 2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891117-87-6](/img/structure/B2716182.png)
2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Overview
Description
2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Anticancer and Antimicrobial Applications : Analogous compounds, specifically those related to the [1,2,4] triazolo and phthalazine classes, have been synthesized and evaluated for their anticancer and antimicrobial activities. A study detailed the synthesis of N-aryl substituted phenyl acetamide analogs, demonstrating inhibition activity against the HCT 116 cancer cell line, showcasing potential as anticancer agents. Additionally, these compounds were screened for antimicrobial activities, hinting at broad-spectrum biomedical applications (Kumar et al., 2019).
H1-Antihistaminic Agents : Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed their potential as new classes of H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as prototype molecules for further development into antihistamine drugs (Alagarsamy et al., 2009).
PI3K Inhibitors and Anticancer Agents : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea led to compounds with potent antiproliferative activities and reduced toxicity. These findings suggest their application as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).
Antiasthma Agents : The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, active as mediator release inhibitors, showcases another area of pharmaceutical interest. These compounds were prepared for further pharmacological and toxicological study due to their potential as antiasthma agents (Medwid et al., 1990).
Future Directions
: Li, Z., Liu, Y., Bai, X., Deng, Q., Wang, J., Zhang, G., Xiao, C., Mei, Y., & Wang, Y. (2015). SAR studies on 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazoles as inhibitors of Mtb shikimate dehydrogenase for the development of novel antitubercular agents. RSC Advances, 5(118), 97362–97370. Link
: Additional information on the synthesis and biological evaluation of related compounds: Link
: Discovery of triazolo pyrazine derivatives: Link
: Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) derivatives:
Mechanism of Action
- Mt SD is essential for Mycobacterium tuberculosis (Mtb) survival, making it an attractive therapeutic target for developing new anti-TB agents .
- As a result, the downstream synthesis of aromatic amino acids (such as phenylalanine, tyrosine, and tryptophan) is impaired, leading to bacterial growth inhibition .
- By inhibiting Mt SD, the compound indirectly affects downstream processes, including protein synthesis and cell wall biosynthesis .
Target of Action
Mode of Action
- The compound binds to the active site of Mt SD, disrupting its function. This inhibition prevents the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate, a critical step in the shikimate pathway.
Biochemical Pathways
- The compound disrupts the shikimate pathway, which is essential for Mtb’s survival. This pathway produces chorismate, a precursor for aromatic amino acids and other metabolites.
Pharmacokinetics
- The compound’s oral bioavailability depends on its solubility and permeability. It undergoes absorption in the gastrointestinal tract. It distributes to various tissues, including intracellular compartments. Metabolic enzymes may modify the compound, affecting its activity. The compound is eliminated primarily through renal excretion and possibly hepatic metabolism .
Result of Action
- By disrupting the shikimate pathway, the compound inhibits Mtb growth. Reduced synthesis of aromatic amino acids affects protein synthesis and other essential processes .
Action Environment
- The compound’s efficacy may vary based on pH, temperature, and other environmental conditions. Stability studies are crucial to assess its shelf life and storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been evaluated against cancer cell lines . These compounds interact with various enzymes and proteins, such as c-Met kinase , which plays a crucial role in cellular processes like growth, differentiation, and survival .
Cellular Effects
In cellular environments, 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide may influence cell function by interacting with specific signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have shown anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Molecular Mechanism
Related compounds have been found to inhibit c-Met kinase , suggesting that this compound might also interact with this enzyme or similar biomolecules.
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects in similar studies .
Metabolic Pathways
Similar compounds have been found to interact with enzymes like c-Met kinase , suggesting that this compound might also be involved in similar metabolic pathways.
Transport and Distribution
Similar compounds have shown interactions with various biomolecules, suggesting that this compound might also have specific transport and distribution patterns .
Subcellular Localization
Based on its potential interactions with enzymes like c-Met kinase , it might be localized in specific compartments or organelles where these enzymes are found.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-23-24-20-11-10-19(25-26(14)20)16-4-3-5-17(13-16)22-21(27)12-15-6-8-18(28-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUJQAKHCBGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325666 | |
| Record name | 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891117-87-6 | |
| Record name | 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)


![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)

